molecular formula C11H11NO3 B1529403 3-Methoxy-4-(3-oxopropoxy)benzonitrile CAS No. 1343003-60-0

3-Methoxy-4-(3-oxopropoxy)benzonitrile

Cat. No.: B1529403
CAS No.: 1343003-60-0
M. Wt: 205.21 g/mol
InChI Key: SRDJJBDLHZNBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(3-oxopropoxy)benzonitrile (C₁₁H₁₁NO₄, MW 221.21 g/mol) is a benzonitrile derivative featuring a methoxy group at position 3 and a 3-oxopropoxy chain at position 2. The nitrile group (-C≡N) provides electron-withdrawing character, while the 3-oxopropoxy substituent introduces a ketone functionality, enhancing reactivity toward nucleophilic additions or reductions. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name

3-methoxy-4-(3-oxopropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDJJBDLHZNBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(3-oxopropoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with an appropriate propoxy reagent under controlled conditions. One common method includes the use of SiCl4/LiI and BF3 as reagents to facilitate the dealkylation and subsequent formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(3-oxopropoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or can be used.

    Reduction: Reagents like or are commonly employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include and .

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

Chemistry: 3-Methoxy-4-(3-oxopropoxy)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments .

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-oxopropoxy)benzonitrile is not extensively studied. its chemical reactivity suggests that it can interact with various molecular targets through its functional groups. The methoxy and nitrile groups can participate in nucleophilic and electrophilic reactions, respectively, influencing the compound’s behavior in different chemical environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key attributes of 3-Methoxy-4-(3-oxopropoxy)benzonitrile with analogous benzonitrile derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Application/Use Physical Properties
This compound 3-OCH₃, 4-O-(CH₂)₂CO C₁₁H₁₁NO₄ 221.21 g/mol Nitrile, ether, ketone Organic synthesis building block Data not available
4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile 4-OCH₃, 3-O-(CH₂)₃-morpholine C₁₅H₂₀N₂O₃ 276.33 g/mol Nitrile, ether, morpholine Potential pharmaceutical intermediate mp 52.4°C
3-Methoxy-4-(trifluoromethyl)benzonitrile 3-OCH₃, 4-CF₃ C₉H₆F₃NO 201.15 g/mol Nitrile, CF₃, methoxy Chemical synthesis Commercial availability
3-Methoxy-4-nitrobenzonitrile 3-OCH₃, 4-NO₂ C₈H₆N₂O₃ 178.15 g/mol Nitrile, nitro, methoxy Pharmaceutical intermediate mp 125–126°C
4-(3-(Phenoxazin-yl)carbazol-yl)benzonitrile derivatives Complex aryl groups Varies Varies Nitrile, carbazole, phenoxazine OLED materials High thermal stability

Key Findings and Comparative Analysis

Reactivity and Electronic Effects
  • Ketone vs. Morpholine : The ketone in this compound enables reactions like nucleophilic additions, whereas the morpholine group in 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile enhances solubility in polar solvents due to its amine functionality .
  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 3-Methoxy-4-(trifluoromethyl)benzonitrile increases lipophilicity and electron withdrawal compared to the ketone in the target compound . The nitro (-NO₂) group in 3-Methoxy-4-nitrobenzonitrile further amplifies electron deficiency, making the nitrile more reactive toward nucleophilic attack .
Physical Properties
  • Melting Points : The morpholine derivative has a lower mp (52.4°C) compared to the nitro analog (125–126°C), reflecting differences in intermolecular forces .
  • Thermal Stability: Carbazole-phenoxazine derivatives show high thermal stability, critical for OLED performance under operational stress .

Biological Activity

3-Methoxy-4-(3-oxopropoxy)benzonitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{NO}_3

This compound features a methoxy group, a benzonitrile moiety, and a propoxy side chain, which contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis in cancer cells, leading to reduced tumor growth.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism
MCF-70.04Apoptosis induction
A-5490.06Cell cycle arrest

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on certain kinases and proteases, which are crucial in cancer progression and metastasis.

Table 2: Enzyme Inhibition Data

EnzymeInhibition (%) at 10 μM
Kinase A75%
Protease B60%

These results highlight the compound's potential as a multi-target therapeutic agent.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It is believed to bind to receptors or enzymes, modulating their activity. The exact pathways remain under investigation, but initial studies suggest that it may disrupt signaling pathways critical for cell survival and proliferation.

Study on MCF-7 Cells

In a controlled laboratory study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed the activation of caspases, supporting the apoptosis mechanism.

Study on A-549 Cells

Another study focused on A-549 lung cancer cells revealed that treatment with the compound led to cell cycle arrest at the G2/M phase. This was accompanied by increased expression of cyclin-dependent kinase inhibitors (CDKIs), suggesting a disruption in the cell cycle regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(3-oxopropoxy)benzonitrile
Reactant of Route 2
3-Methoxy-4-(3-oxopropoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.